molecular formula C26H23FN6 B2490729 1-(2-Fluorophenyl)-4-[2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine CAS No. 902951-18-2

1-(2-Fluorophenyl)-4-[2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine

Cat. No.: B2490729
CAS No.: 902951-18-2
M. Wt: 438.51
InChI Key: MKKPPRSBAWYQTJ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-[2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine is a complex organic compound that belongs to the class of triazoloquinazoline derivatives

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-4-[2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazoloquinazoline core, followed by the introduction of the fluorophenyl and methylphenyl groups. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to meet the demand for research and development.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-4-[2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluorophenyl)-4-[2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-[2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-4-[2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine can be compared with other triazoloquinazoline derivatives. Similar compounds include:

  • 1-(2-Chlorophenyl)-4-[2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine
  • 1-(2-Bromophenyl)-4-[2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine These compounds share structural similarities but may exhibit different biological activities and properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

5-[4-(2-fluorophenyl)piperazin-1-yl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN6/c1-18-7-6-8-19(17-18)24-29-25-20-9-2-4-11-22(20)28-26(33(25)30-24)32-15-13-31(14-16-32)23-12-5-3-10-21(23)27/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKPPRSBAWYQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3N5CCN(CC5)C6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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